molecular formula C14H14ClNO6S3 B2696471 2-((5-Chloro-4-tosylthiazol-2-yl)sulfonyl)ethyl acetate CAS No. 929432-05-3

2-((5-Chloro-4-tosylthiazol-2-yl)sulfonyl)ethyl acetate

Cat. No.: B2696471
CAS No.: 929432-05-3
M. Wt: 423.9
InChI Key: KWGARZNEDMSNIX-UHFFFAOYSA-N
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Description

2-((5-Chloro-4-tosylthiazol-2-yl)sulfonyl)ethyl acetate is a complex organic compound that features a thiazole ring, a sulfonyl group, and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Chloro-4-tosylthiazol-2-yl)sulfonyl)ethyl acetate typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the reaction of 2-aminothiazole with p-toluenesulfonyl chloride to introduce the tosyl group. This is followed by chlorination to add the chlorine atom at the 5-position of the thiazole ring. The final step involves the reaction of the intermediate with ethyl acetate under basic conditions to form the acetate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial methods may employ more cost-effective reagents and solvents to reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-((5-Chloro-4-tosylthiazol-2-yl)sulfonyl)ethyl acetate can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the sulfonyl group, yielding simpler thiazole derivatives.

    Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Thiazole derivatives without the sulfonyl group.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-((5-Chloro-4-tosylthiazol-2-yl)sulfonyl)ethyl acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the thiazole ring.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-((5-Chloro-4-tosylthiazol-2-yl)sulfonyl)ethyl acetate involves its interaction with specific molecular targets. The thiazole ring can interact with various enzymes, potentially inhibiting their activity. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition. Additionally, the acetate ester can undergo hydrolysis to release the active thiazole derivative, which can then exert its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-((5-Chloro-4-methylthiazol-2-yl)sulfonyl)ethyl acetate
  • 2-((5-Bromo-4-tosylthiazol-2-yl)sulfonyl)ethyl acetate
  • 2-((5-Chloro-4-tosylthiazol-2-yl)sulfonyl)ethyl propionate

Uniqueness

2-((5-Chloro-4-tosylthiazol-2-yl)sulfonyl)ethyl acetate is unique due to the presence of both the tosyl and acetate groups, which confer specific chemical properties and reactivity. The combination of these functional groups makes it a versatile intermediate for further chemical modifications and applications in various fields.

Properties

IUPAC Name

2-[[5-chloro-4-(4-methylphenyl)sulfonyl-1,3-thiazol-2-yl]sulfonyl]ethyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO6S3/c1-9-3-5-11(6-4-9)25(20,21)13-12(15)23-14(16-13)24(18,19)8-7-22-10(2)17/h3-6H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWGARZNEDMSNIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)S(=O)(=O)CCOC(=O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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